![molecular formula C21H14O3S B587832 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene CAS No. 177744-96-6](/img/structure/B587832.png)

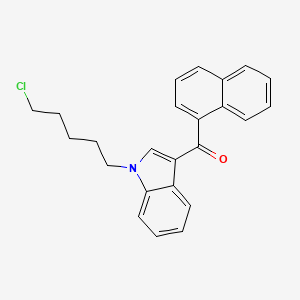

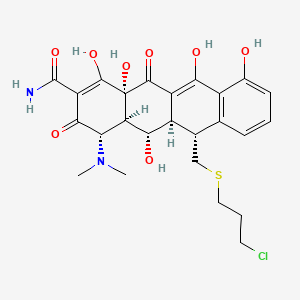

2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene

Overview

Description

“2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene” is a small molecule that belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo[b]thiophene ring system .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene”, involves various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene” consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C14H10O2S . The benzo[b]thiophene and phenyl ring planes are twisted with respect to the carbonyl plane .Chemical Reactions Analysis

Thiophene derivatives, including “2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene”, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

The average weight of “2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene” is 242.293 and its monoisotopic weight is 242.040150254 . Its chemical formula is C14H10O2S .Scientific Research Applications

Clinical Research

LY88074 is a Raloxifene analog lacking the basic side chain . Raloxifene is a selective estrogen receptor modulator, and it reduces fracture risk at least in part by improving the mechanical properties of bone in a cell- and estrogen receptor-independent manner . Therefore, LY88074 could potentially be used in clinical research to study bone health and diseases related to bone density, such as osteoporosis.

Translational Research

Translational research aims to improve human health through the integration of basic science and clinical practice . Given the role of LY88074 in bone health, it could be used in translational research to develop new treatments for bone-related diseases.

Proteomics

Proteomics is the systematic identification and quantification of an organism’s proteome at a given time . LY88074 could potentially be used in proteomics to study the effects of selective estrogen receptor modulators on protein expression.

Metabolomics

Metabolomics plays a crucial role in molecular networking to bridge the gaps between genotypes and phenotypes . LY88074 could be used in metabolomics studies to understand the metabolic changes induced by selective estrogen receptor modulators.

Lipidomics

Lipidomics is the study of the proteome—investigating how different proteins interact with each other and the roles they play within the organism . Given the role of estrogen in lipid metabolism, LY88074 could potentially be used in lipidomics to study the effects of selective estrogen receptor modulators on lipid metabolism.

Biomarker Discovery

Biomarkers are detectable molecules that can reflect specific physiological states of cells, organs, and organisms and therefore be regarded as indicators for specific diseases . LY88074 could potentially be used in biomarker discovery to identify new biomarkers related to bone health and diseases related to bone density.

Safety and Hazards

Mechanism of Action

Target of Action

LY88074, also known as 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene, is an analog of Raloxifene . The primary target of LY88074 is the Estrogen Receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

LY88074 acts as an agonist of ERβ . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, LY88074 initiates a response when it binds to ERβ . The compound stimulates uterine cell proliferation .

Biochemical Pathways

It is known that raloxifene, the compound ly88074 is an analog of, plays a role in improving the mechanical properties of bone in a cell- and estrogen receptor-independent manner . This suggests that LY88074 may also influence bone health.

Pharmacokinetics

It’s worth noting that the removal of the aminoethylpiperdine moiety in ly88074 reduces bone binding compared to raloxifene . This could potentially affect its bioavailability and distribution within the body.

Result of Action

The primary result of LY88074’s action is the stimulation of uterine cell proliferation . Additionally, it is suggested that LY88074, like Raloxifene, may reduce fracture risk by improving the mechanical properties of bone .

properties

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-14-5-1-12(2-6-14)20(25)19-17-10-9-16(24)11-18(17)26-21(19)13-3-7-15(23)8-4-13/h1-11,22-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMKIRXPVZYQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

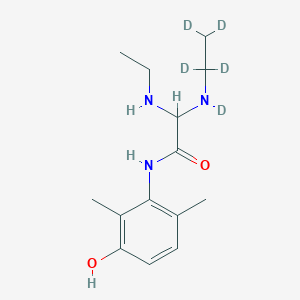

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

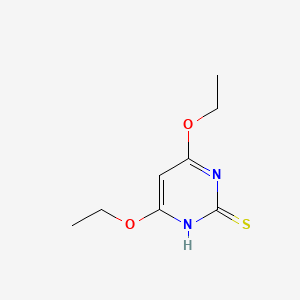

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

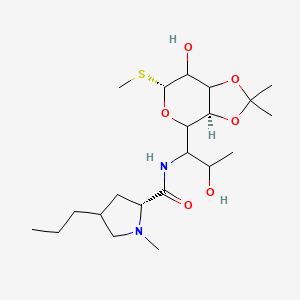

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)